molecular formula C6H3BrClN3 B572220 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1245649-96-0

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B572220
CAS No.: 1245649-96-0
M. Wt: 232.465
InChI Key: YMVUEHXTDWJMIW-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrazolo[3,4-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method includes the bromination and chlorination of the pyrazolo[3,4-b]pyridine core using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine

Comparison: 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug design .

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVUEHXTDWJMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743264
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-96-0
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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